![molecular formula C12H8ClFN2O2 B13567423 6-Chloro-2-[(2-fluorophenyl)amino]pyridine-3-carboxylicacid](/img/structure/B13567423.png)
6-Chloro-2-[(2-fluorophenyl)amino]pyridine-3-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-[(2-fluorophenyl)amino]pyridine-3-carboxylic acid is an organic compound that belongs to the class of aminopyridines This compound is characterized by the presence of a chloro group at the 6th position, a fluorophenylamino group at the 2nd position, and a carboxylic acid group at the 3rd position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-[(2-fluorophenyl)amino]pyridine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and 6-chloronicotinic acid.
Coupling Reaction: The key step involves the coupling of 2-fluoroaniline with 6-chloronicotinic acid under appropriate conditions. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base such as triethylamine.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-2-[(2-fluorophenyl)amino]pyridine-3-carboxylic acid can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This ensures consistent quality and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2-[(2-fluorophenyl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and carboxylic acid groups.
Coupling Reactions: The amino group can participate in coupling reactions with various electrophiles.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups at the 6th position.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-[(2-fluorophenyl)amino]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-[(2-fluorophenyl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-6-fluorophenylacetic acid: Similar in structure but lacks the pyridine ring.
2-Fluoro-4-methylpyridine: Contains a fluorine atom and a pyridine ring but differs in the position of substituents.
Uniqueness
6-Chloro-2-[(2-fluorophenyl)amino]pyridine-3-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C12H8ClFN2O2 |
|---|---|
Molekulargewicht |
266.65 g/mol |
IUPAC-Name |
6-chloro-2-(2-fluoroanilino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H8ClFN2O2/c13-10-6-5-7(12(17)18)11(16-10)15-9-4-2-1-3-8(9)14/h1-6H,(H,15,16)(H,17,18) |
InChI-Schlüssel |
LJYSCKBEZBZOMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC(=N2)Cl)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


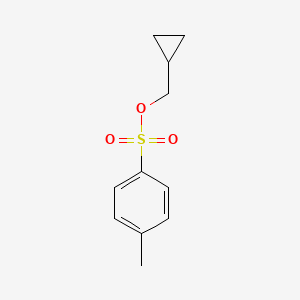
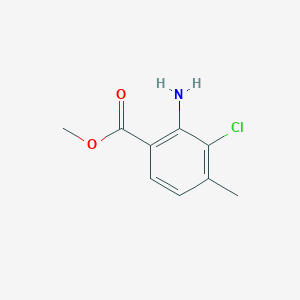

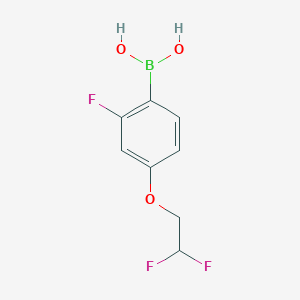
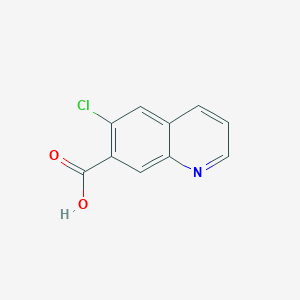
![3-({4-[({2H,3H,4H-pyrano[2,3-c]pyridin-6-yl}methyl)amino]piperidin-1-yl}methyl)-1,4,7-triazatricyclo[6.3.1.0,4,12]dodeca-6,8(12),9-triene-5,11-dione](/img/structure/B13567368.png)


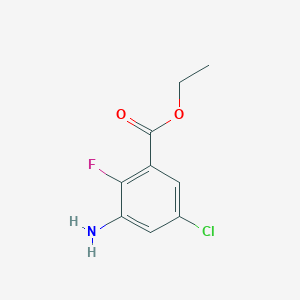

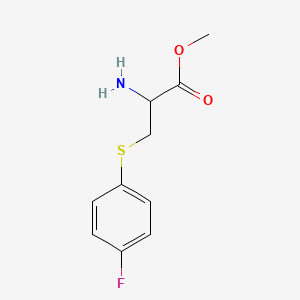

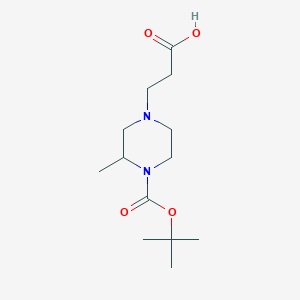
![tert-butylN-[3-(2-cyanophenyl)-1,2-oxazol-5-yl]carbamate](/img/structure/B13567416.png)
